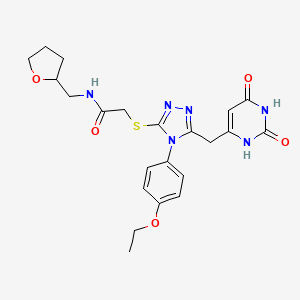

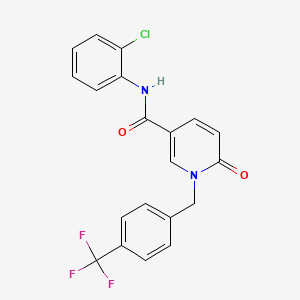

![molecular formula C12H8FN3O2S B2936824 N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 930919-58-7](/img/structure/B2936824.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied, with some showing significant anti-inflammatory and analgesic activities .Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds have been analyzed using various techniques, including IR spectroscopy and NMR .科学的研究の応用

Anti-Inflammatory Activity

This compound has been found to have significant anti-inflammatory activity . It has been synthesized and pharmacologically evaluated for its anti-inflammatory effects . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Analgesic Activity

The compound also exhibits analgesic (pain-relieving) properties . This suggests that it could be used in the development of new analgesics, particularly for conditions where inflammation is a contributing factor.

Neuroprotective Effects

Research suggests that this compound may have potential benefits in neurodegenerative diseases like Alzheimer’s disease and Parkinson’s disease. It has been investigated for its effects on neuroinflammation and protein aggregation, both of which are implicated in these diseases.

Anti-Ulcerogenic Activity

The compound has been evaluated for its ulcerogenic activity . Some of the synthesized compounds have shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .

Lipid Peroxidation Activities

The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This property could make the compound useful in the treatment of various diseases related to oxidative stress.

Antinociceptive Effects

The compound has been evaluated for its antinociceptive effects . Antinociception is the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons. The compound has shown potential in attenuating the spontaneous nocifensive response elicited by intraplantar formalin injection and the hypersensitivity caused by intraplantar carrageenan injection, paw incision, or sciatic nerve ligation .

Potential Treatment for Multiple Sclerosis

The compound has shown remarkable protective effects against multiple sclerosis in mice . Multiple sclerosis is a chronic disease that affects the central nervous system, particularly the brain and spinal cord.

Potential Use in Pain Management

In male rats, the compound reduced nociception associated with paclitaxel-induced neuropathy without development of subacute antinociceptive tolerance . This suggests that the compound could be used in the management of neuropathic pain, a common symptom in various medical conditions.

作用機序

Target of Action

The compound, N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects . The primary targets of these compounds are often enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .

Mode of Action

The compound interacts with its targets, such as COX enzymes, by binding to their active sites and inhibiting their activity . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . As a result, the compound can exert anti-inflammatory and analgesic effects.

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX enzymes, the compound can reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This can result in relief from symptoms in conditions such as arthritis, where inflammation is a key factor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual responds to the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2S/c1-6-4-9(16-18-6)11(17)15-12-14-8-3-2-7(13)5-10(8)19-12/h2-5H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIAPDWCUKHQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

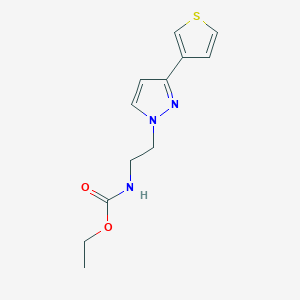

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2936743.png)

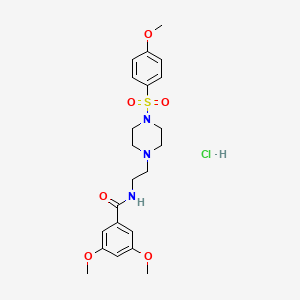

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)

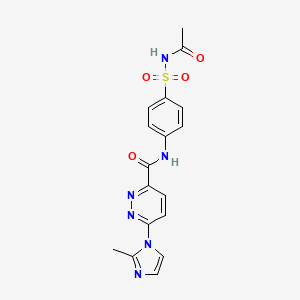

![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)

![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)

![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)

![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)